molecular formula C8H3Cl3F4O B1402237 1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene CAS No. 1417567-80-6

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B1402237
M. Wt: 297.5 g/mol
InChI Key: TXSZERQPHBQUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene” is a benzene derivative with fluorine, trichloromethoxy, and trifluoromethyl substituents. The presence of these groups can significantly alter the chemical behavior of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at the center, with the different substituents attached at the 1, 2, and 4 positions. The exact spatial arrangement would depend on the specific synthesis conditions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine and trichloromethoxy groups, and the electron-donating nature of the trifluoromethyl group. This could make the compound susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its density and boiling point compared to benzene .

Safety And Hazards

As with many halogenated organic compounds, this compound could potentially be hazardous. Proper safety measures should be taken when handling it .

Future Directions

The study and application of halogenated benzene derivatives is a vast field. Potential future directions could include exploring its reactivity, stability, or potential uses in various industries .

properties

IUPAC Name

1-fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-4-1-2-6(12)5(3-4)7(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSZERQPHBQUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(trichloromethoxy)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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